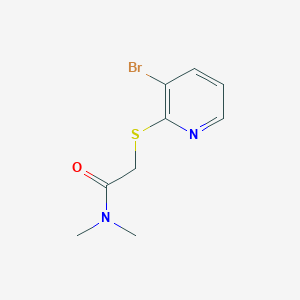![molecular formula C11H23NO3S B7594007 N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide, also known as BOTSA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide has also been used in the development of new drugs and as a tool for studying protein-protein interactions.
Mechanism of Action
N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide is believed to act by inhibiting the activity of certain enzymes, specifically, the protein-protein interaction between the transcriptional coactivator CBP and the transcription factor CREB. This interaction plays a crucial role in a variety of cellular processes, including gene expression, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
Studies have shown that N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide can inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide has been shown to have a low toxicity profile, making it a promising compound for further research.
Advantages and Limitations for Lab Experiments
One advantage of N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide is its ability to selectively inhibit the activity of specific enzymes, making it a valuable tool for studying protein-protein interactions. However, one limitation of N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide is its relatively complex synthesis process, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for research involving N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide. One potential area of study is the development of new drugs based on N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide's anti-inflammatory and anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide and its potential applications in other fields, such as the development of new antibiotics. Finally, studies on the toxicity and safety of N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide are necessary to determine its potential use in clinical settings.
Synthesis Methods
N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide can be synthesized through a multi-step process involving the reaction of tert-butyl bromoacetate with an amine, followed by the reaction with sodium methanesulfonate. The final product is obtained through a purification process using chromatography.
properties
IUPAC Name |
N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3S/c1-11(2,3)10-9(6-5-7-15-10)8-12-16(4,13)14/h9-10,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXUHZUBOOJHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(CCCO1)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)
![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)
![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)


![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)

![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)


![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)